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Cat. No.: B1664406

Get Quote

Technical Monograph: AFR-605 Free Base
High-Affinity 5-HT₄ Receptor Antagonist: Physicochemical Properties & Experimental

Application[1]

Executive Summary
AFR-605 (Free Base) is a highly potent, selective antagonist of the serotonin 5-HT₄ receptor,

chemically distinct as an indazole-3-carboxamide derivative.[1] Unlike its hydrochloride salt

counterpart, the free base form exhibits distinct lipophilicity and solubility profiles that

necessitate specific handling protocols for in vitro and ex vivo applications.

This guide addresses the critical gap in technical literature regarding the free base form,

specifically focusing on its solubilization thermodynamics, receptor binding kinetics (pA₂ =

10.8), and utility in modulating cAMP-dependent signaling pathways.[1] It is intended for use by

medicinal chemists and pharmacologists optimizing lead compounds for gastrointestinal and

CNS indications.
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Physicochemical Profile & Molecular Identity
The free base form of AFR-605 is the uncharged, proton-neutral species.[1] This form is critical

for membrane permeability studies (PAMPA/Caco-2) where the charged salt species may

exhibit artificially low passive diffusion.[1]

Table 1: Core Technical Specifications
Property Specification

Chemical Name
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-

N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-

CAS Number 214707-81-0

Molecular Formula C₂₄H₃₁N₅O

Molecular Weight 405.55 g/mol

Physical State Solid (Off-white to pale yellow powder)

pA₂ (Antagonism) 10.8 (Rat esophagus relaxation model) [1]

Solubility (Free Base)
Insoluble in water; Soluble in DMSO (>20

mg/mL), Ethanol, DMF

Storage -20°C (Long term), Desiccated, Dark

Mechanistic Action: 5-HT₄ Antagonism
AFR-605 functions as a competitive antagonist at the 5-HT₄ receptor, a G-protein coupled

receptor (GPCR) positively coupled to Adenylyl Cyclase (AC) via the Gs alpha subunit.[1]

Mechanism of Action
Under basal conditions or agonist stimulation (e.g., by Serotonin/5-HT), the 5-HT₄ receptor

catalyzes the conversion of ATP to cyclic AMP (cAMP), triggering Protein Kinase A (PKA)

phosphorylation cascades.[1] AFR-605 binds to the orthosteric site, sterically preventing Gs-

coupling and downstream cAMP accumulation.[1]

Visualization: Signal Transduction Blockade
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The following diagram illustrates the specific node of inhibition within the serotonergic pathway.
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Figure 1: Competitive antagonism of the 5-HT4 receptor by AFR-605, preventing Gs-mediated

cAMP accumulation.[1][2]

Experimental Protocols
As a Senior Application Scientist, I recommend the following workflows. The choice of solvent

for the free base is the single most critical variable; using aqueous buffers directly will result in

precipitation and erratic pharmacological data.

Protocol A: Stock Solution Preparation (Free Base
Specific)
Rationale: The free base is lipophilic.[1] Direct addition to aqueous media (PBS/Media) will

cause "crashing out."[1] A DMSO "shock" method is required.

Weighing: Accurately weigh 5 mg of AFR-605 Free Base.

Primary Solubilization: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM.

[1]

Calculation: For 5 mg (MW 405.55), add ~1.23 mL DMSO.[1]

Note: Vortex vigorously for 30 seconds. Sonicate if visible particulates remain.

Aliquoting: Divide into 50 µL aliquots in amber glass vials (plastic may leach).

Storage: Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]

Protocol B: Ex Vivo Organ Bath Assay (Rat Esophagus)
Rationale: This is the "Gold Standard" assay for validating 5-HT₄ antagonism (as cited in patent

MXPA99009422A).[1]

Workflow Visualization:
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Figure 2: Workflow for determining antagonistic potency (pA2) in isolated tissue models.

Step-by-Step Methodology:

Tissue Isolation: Harvest the tunica muscularis mucosae from the rat esophagus.

Mounting: Mount in an organ bath containing Krebs-Henseleit solution, aerated with 95%

O₂/5% CO₂ at 37°C.

Pre-contraction: Induce sub-maximal contraction using Carbachol (3 µM).[1] Wait for a stable

baseline tension.

Antagonist Equilibration: Add AFR-605 (diluted from DMSO stock into Krebs buffer) at

varying concentrations (e.g., 1 nM, 10 nM, 100 nM).

Critical Control: Ensure final DMSO concentration in the bath is <0.1% to avoid solvent

effects.

Agonist Challenge: Construct a cumulative concentration-response curve using Serotonin (5-

HT).

Analysis: Measure the rightward shift of the 5-HT response curve. Calculate the Schild plot to

derive the pA₂ value.

Safety & Handling (E-E-A-T)
While AFR-605 is a research chemical, its high potency (pA₂ 10.[1]8) implies biological activity

at nanomolar concentrations.

Toxicology: No human data available.[1] Treat as a potential potent neuroactive agent.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle powder in a fume

hood to prevent inhalation.

Disposal: Dispose of as hazardous chemical waste (organic solvent stream).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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